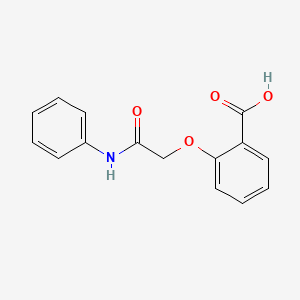

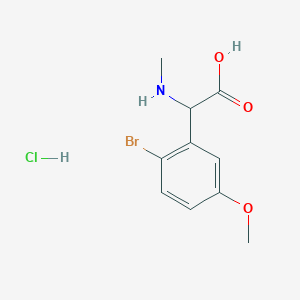

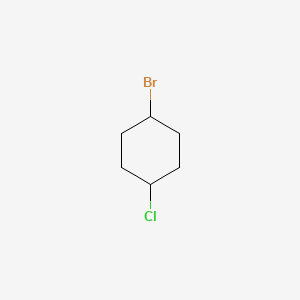

![molecular formula C8H14N2O B3049002 1-Azabicyclo[2.2.2]octane-4-carboxamide CAS No. 18955-81-2](/img/structure/B3049002.png)

1-Azabicyclo[2.2.2]octane-4-carboxamide

Overview

Description

1-Azabicyclo[2.2.2]octane is a structurally unique compound that exhibits diverse chemistry . It is a four-membered carbocycle with a bridging C (1)-C (3) bond and 1-azabicyclo [1.1.0]butane is an analog of bicyclo [1.1.0]butane featuring a nitrogen atom at one bridgehead . The compound has a formula of C7H13N and a molar mass of 111.188 .

Synthesis Analysis

1-Azabicyclo[2.2.2]octane has been used as interesting precursors of azetidines, due to the peculiar reactivity of the C3–N bond that allows double functionalization in the 1,3 positions . The recent advances reported by Baran, Lopchuk, Aggarwal, and others witness the synthetic relevance of such strained azabicycles in the synthesis of highly functionalized azetidines .Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[2.2.2]octane is unique and exhibits diverse chemistry . It is a four-membered carbocycle with a bridging C (1)-C (3) bond and 1-azabicyclo [1.1.0]butane is an analog of bicyclo [1.1.0]butane featuring a nitrogen atom at one bridgehead .Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane participates in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . The peculiar reactivity of the C3–N bond allows double functionalization in the 1,3 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[2.2.2]octane include a triple point temperature, critical temperature, boiling temperature, phase boundary pressure, critical density, density, enthalpy of phase transition, heat capacity at saturation pressure, viscosity, thermal conductivity, and enthalpy of formation .Scientific Research Applications

Synthetic Routes and Chemical Reactions

- Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles : This review highlights the importance of N-heterocyclic compounds, including 1,2,3-triazoles, in drug discovery, bioconjugation, and material science. The paper discusses various synthetic routes for these compounds, emphasizing the role of click chemistry in creating complex molecules from simple substrates (Kaushik et al., 2019).

Catalysis and Enzyme Mimetics

- Artificial Ribonucleases Design : A study on the design of artificial ribonucleases using 1,4-diazabicyclo[2.2.2]octane highlights the potential of these compounds as catalysts for RNA hydrolysis. This research provides insights into optimizing the molecular structure for enhanced ribonuclease activity (Konevetz et al., 2002).

Material Science and Medicinal Chemistry

- Borane Large Molecules for Medicinal Applications : A review discusses the promising properties of borane-containing molecules, including those with structures related to 1-Azabicyclo[2.2.2]octane, for medicinal applications. These compounds exhibit unique stability and electronic properties, making them suitable for novel applications in medicinal chemistry (Viňas et al., 2019).

Michael Addition Reactions

- Base-Assisted Michael Addition Reactions : This review covers recent advancements in base-assisted Michael addition reactions, a fundamental method in organic synthesis for forming C-C bonds. The paper discusses various organic and inorganic bases, including 1,4-Diazabicyclo[2.2.2]octane (DABCO), highlighting their role in facilitating these reactions (Thirupathi et al., 2022).

Future Directions

properties

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7(11)8-1-4-10(5-2-8)6-3-8/h1-6H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHIBDLDUXFQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435946 | |

| Record name | 1-azabicyclo[2.2.2]octane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]octane-4-carboxamide | |

CAS RN |

18955-81-2 | |

| Record name | 1-azabicyclo[2.2.2]octane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

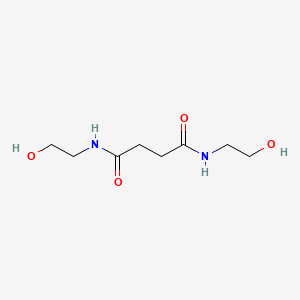

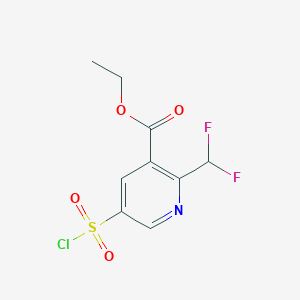

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B3048923.png)

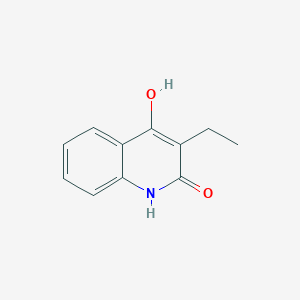

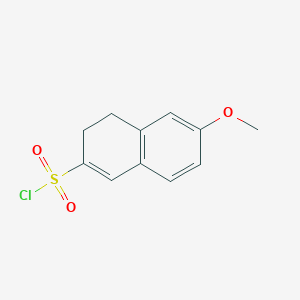

![3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B3048927.png)

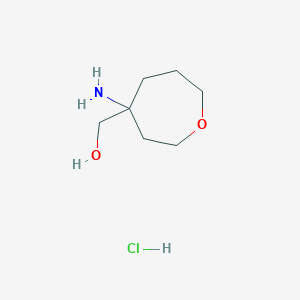

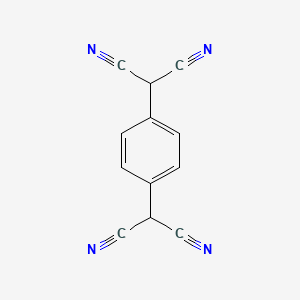

![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)